molecular formula C12H18N2O2 B13345741 3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13345741
M. Wt: 222.28 g/mol
InChI Key: IQOMQXRKHHETDY-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine (THPM) derivative, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery. These compounds are recognized for a wide spectrum of pharmacological activities, with recent research highlighting their potent in vitro antimicrobial and anticancer properties . Structurally similar THPM compounds have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, making them a valuable scaffold for developing new antimicrobial agents . In oncology research, specific THPM derivatives have shown potent cytotoxic effects against various human tumor cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer) . The mechanism of action for these anticancer effects has been investigated, with evidence pointing to the induction of apoptosis in cancer cells . Furthermore, the pyrimidinedione core is a privileged structure in drug discovery, known to inhibit key enzyme classes such as receptor tyrosine kinases (e.g., AXL, c-Met) and matrix metalloproteinases (MMPs) , which are critical targets in cancer and other diseases. This product is intended for research purposes only, specifically for use in assay development, screening, and investigating mechanisms of action in controlled laboratory environments. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-tert-butyl-6-cyclobutyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-10(15)7-9(13-11(14)16)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H,13,16)

InChI Key

IQOMQXRKHHETDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted pyrimidine precursor with a cyclobutyl-containing reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclobutyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidine rings.

Scientific Research Applications

3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-6-cyclobutylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The tetrahydropyrimidine-2,4-dione core is common among analogs, but substituent variations dictate functional differences:

Compound Name Substituents (Positions 3 and 6) Molecular Weight Key Structural Notes
Target Compound 3-tert-butyl, 6-cyclobutyl Not explicitly reported High steric hindrance; bicyclic rigidity
Bromacil (5-bromo-3-sec-butyl-6-methyl) 3-sec-butyl, 6-methyl, 5-bromo ~265.12 Bromine enhances electrophilicity
6-Cyclopropyl-3-ethyl analog 3-ethyl, 6-cyclopropyl ~196.23 Smaller alkyl groups; moderate lipophilicity
6-Amino-1,3-dimethyl derivative 1,3-dimethyl, 6-amino 155.16 Amino group increases hydrophilicity
6-Chloro-3-methyluracil 3-methyl, 6-chloro 160.56 Chlorine improves agrochemical activity

Sources:

Physicochemical Properties

  • Lipophilicity: The tert-butyl group in the target compound likely increases logP compared to analogs like the 6-cyclopropyl-3-ethyl derivative (logP ~1.5) or the hydrophilic 6-amino-1,3-dimethyl derivative (logP ~0.2) .
  • Thermal Stability : Bromacil’s bromine atom may reduce thermal stability due to weaker C-Br bonds, whereas the target compound’s alkyl groups enhance stability .

Biological Activity

3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydropyrimidine ring with keto groups at positions 2 and 4, alongside tert-butyl and cyclobutyl substituents that enhance its lipophilicity. Its pharmacological potential is under investigation across various fields, including medicinal chemistry and agricultural sciences.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N1O2C_{13}H_{19}N_{1}O_{2}. The presence of bulky groups such as tert-butyl increases the compound's lipophilicity, which can influence its absorption and distribution in biological systems.

Biological Activity

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Its structural similarities to known antitumor agents suggest potential mechanisms of action involving the inhibition of cell proliferation and induction of apoptosis.
  • Enzyme Inhibition : Interaction studies have revealed that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect enzymes linked to pyrimidine metabolism, which is crucial for DNA synthesis and cellular proliferation.
  • Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial properties against various pathogens.

Synthesis

The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. Notably:

  • The reaction conditions typically include organic solvents such as THF or dichloromethane at controlled temperatures ranging from -40°C to 200°C.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
3-Tert-butyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneMethyl group instead of cyclobutylKnown for distinct antitumor activity
3-Cyclobutyl-6-chloro-1,2,3,4-tetrahydropyrimidine-2,4-dioneChlorine substitutionExhibits different enzyme inhibition profiles
1-Cyclobutyl-6,6-dimethylheptane-2,4-dioneDimethyl substitution on heptane backbonePotentially different metabolic pathways

The unique combination of tert-butyl and cyclobutyl groups in our compound may enhance its biological activity compared to these analogs.

Case Studies

Recent research has focused on the biological implications of pyrimidine derivatives. For instance:

  • A study highlighted the role of pyrimidine biosynthesis inhibitors in enhancing antiviral responses in cells. This aligns with the observed effects of compounds similar to this compound on immune modulation and pathogen resistance .

Q & A

Q. What are the recommended synthetic routes for 3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can intermediates be characterized?

Answer: The synthesis of tetrahydropyrimidine-dione derivatives typically involves cyclocondensation of substituted ureas with β-keto esters or via Biginelli-like reactions. For the tert-butyl and cyclobutyl substituents, pre-functionalization of the starting materials (e.g., tert-butylurea and cyclobutyl-acetylacetone) is critical. Key steps include:

  • NMR monitoring of intermediate formation (e.g., tert-butylurea’s NH signals at δ 5.8–6.2 ppm) .
  • HPLC purity checks (≥95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ expected for C₁₃H₂₁N₂O₂: 237.1603).

Q. How can X-ray crystallography validate the structural conformation of this compound?

Answer: Single-crystal X-ray diffraction is the gold standard for structural confirmation. For tetrahydropyrimidine-diones:

  • Crystallization : Use ethanol/water mixtures to grow crystals .
  • Data collection : Employ SHELXL for refinement (e.g., R-factor < 0.06) .
  • Key parameters : Monitor bond angles (e.g., C2-N3-C4 in the pyrimidine ring ≈ 120°) and dihedral angles (cyclobutyl ring puckering) .

Table 1 : Example X-ray parameters for analogous compounds:

ParameterValue (Å/°)Reference
C-N bond length1.35–1.38
Cyclobutyl ring pucker15–25°

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by tracking peak splitting at 25–60°C .
  • DFT calculations : Optimize geometries using B3LYP/6-31G* to compare experimental vs. theoretical chemical shifts .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., cyclobutyl CH₂ groups) .

Q. What experimental designs are optimal for studying biological target interactions (e.g., enzyme inhibition)?

Answer: For mechanistic studies:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding .
  • Molecular docking : Use AutoDock Vina to predict binding poses in silico (e.g., cyclobutyl’s steric effects on active-site occupancy) .

Q. How can synthetic yields be improved for large-scale production in academic settings?

Answer: Optimization strategies include:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 6 hrs conventional) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclocondensation efficiency .
  • Workflow :
    • Screen solvents (DMF vs. THF) for solubility.
    • Use Design of Experiments (DoE) to balance temperature and stoichiometry .

Table 2 : Yield optimization for tetrahydropyrimidine-diones:

ConditionYield (%)Reference
Conventional (THF)45–50
Microwave (DMF)75–80

Methodological Considerations

Q. What analytical techniques are critical for assessing compound stability under physiological conditions?

Answer:

  • HPLC-MS stability assays : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs; monitor degradation products .
  • LC-UV/Vis : Track absorbance changes at λ = 260 nm (pyrimidine ring) .
  • Circular Dichroism (CD) : Detect conformational changes in chiral environments .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO gaps to identify reactive sites (e.g., electron-deficient C4 carbonyl) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water interactions with tert-butyl groups) .

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